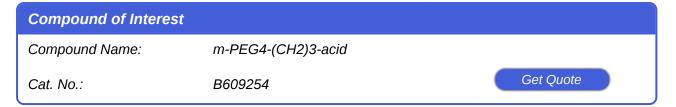


In-Depth Technical Guide: m-PEG4-(CH2)3-acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **m-PEG4-(CH2)3-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Characteristics

m-PEG4-(CH2)3-acid is a high-purity compound featuring a terminal carboxylic acid group and a methoxy-capped polyethylene glycol (PEG) chain. The PEG spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media.[1][2][3] This property is particularly advantageous in biological applications, preventing aggregation and improving the pharmacokinetic profile of modified biomolecules.

Quantitative Data Summary

The key physicochemical properties of **m-PEG4-(CH2)3-acid** are summarized in the table below for easy reference.



Property	Value	Reference
Molecular Weight	250.29 g/mol	[1]
Chemical Formula	C11H22O6	[1]
Exact Mass	250.1416 u	[1]
CAS Number	874208-84-1	[1]
IUPAC Name	2,5,8,11-tetraoxapentadecan- 15-oic acid	[1]
Purity	Typically >98%	[4]
Elemental Analysis	C: 52.79%, H: 8.86%, O: 38.35%	[1]

Applications in Research and Drug Development

The terminal carboxylic acid of **m-PEG4-(CH2)3-acid** serves as a reactive handle for covalent modification of molecules containing primary amines, such as proteins, peptides, and aminefunctionalized small molecules or surfaces.[1][3] This reaction, typically mediated by carbodiimide chemistry, results in the formation of a stable amide bond.

Key applications include:

- PEGylation: Covalently attaching the PEG linker to therapeutic proteins or peptides to improve their solubility, stability, and circulation half-life, while reducing immunogenicity.
- PROTAC Synthesis: Used as a flexible linker to connect a target-binding ligand and an E3 ligase ligand in the construction of PROTACs, which are designed to induce targeted protein degradation.[5][6]
- Antibody-Drug Conjugates (ADCs): Incorporated into the linker system of ADCs to modulate the solubility and stability of the final conjugate.
- Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.



Experimental Protocols: Amine Conjugation

The most common application of **m-PEG4-(CH2)3-acid** is its conjugation to primary amines. A robust and efficient method for this is the two-step carbodiimide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][7] This approach enhances coupling efficiency and stability by converting the carboxylic acid into a more stable amine-reactive NHS ester intermediate.[7][8]

Detailed Methodology for Protein Conjugation

This protocol provides a general framework for conjugating **m-PEG4-(CH2)3-acid** to an amine-containing protein. Optimization may be required for specific applications.

Materials:

- m-PEG4-(CH2)3-acid
- Protein with primary amine groups (e.g., Lysine residues)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
- Desalting column for purification

Procedure:

Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening
the vials to prevent moisture contamination.[7][9] Prepare stock solutions of all reagents in
their respective buffers immediately before use.



- Activation of m-PEG4-(CH2)3-acid:
 - Dissolve m-PEG4-(CH2)3-acid in Activation Buffer.
 - Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the m-PEG4-(CH2)3-acid solution.
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[9]
- Conjugation to Protein:
 - Dissolve the target protein in the Coupling Buffer. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7-8.[9]
 - Add the activated m-PEG4-(CH2)3-acid solution to the protein solution. The molar ratio of the linker to the protein should be optimized based on the desired degree of labeling.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM.[9]
 - Incubate for 15 minutes at room temperature to hydrolyze any unreacted Sulfo-NHS esters.

Purification:

 Remove excess reagents and reaction by-products by passing the conjugate solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations: Reaction Pathway and Experimental Workflow



The following diagrams illustrate the key chemical transformation and the general experimental process described above.

Figure 1. Chemical pathway for EDC/Sulfo-NHS mediated amide bond formation.

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